Product packaging for Acetanilide, semicarbazone(Cat. No.:CAS No. 22592-41-2)

Acetanilide, semicarbazone

Cat. No.: B13754474
CAS No.: 22592-41-2
M. Wt: 220.23 g/mol
InChI Key: IXHWJKQXJWEOJK-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Semicarbazones within Organic Chemistry Research

Semicarbazones are a class of organic compounds that feature the functional group R¹R²C=N-NH-C(=O)-NH₂. researchgate.netrsc.org They are formally derivatives of aldehydes and ketones, created through a condensation reaction where a molecule of water is eliminated from the carbonyl compound and semicarbazide (B1199961). core.ac.ukresearchgate.net This reaction is a cornerstone in qualitative organic analysis, as the resulting semicarbazones are often stable, crystalline solids with sharp, distinct melting points, which facilitates the identification of the original aldehyde or ketone. researchgate.netsathyabama.ac.in

Beyond their role in chemical identification, semicarbazones are recognized for their versatile coordination chemistry. The presence of oxygen and nitrogen donor atoms allows them to act as chelating ligands, forming stable complexes with various transition metals. core.ac.uksathyabama.ac.in This ability to form metal complexes is often linked to their significant biological activities. core.ac.uk The semicarbazone backbone, a planar C=N-NH-CO-NH₂ structure, can undergo keto-enol tautomerism, influencing its coordination behavior and electronic properties. core.ac.uk

Historical Development of Semicarbazone Synthesis and Study

The study of semicarbazones dates back over a century, emerging as a reliable method for the characterization of carbonyl compounds in the early 20th century. researchgate.net The reaction to form semicarbazones is typically conducted in a weakly acidic medium, such as ethanol (B145695) or methanol (B129727). researchgate.net The initial step involves a nucleophilic attack by the terminal -NH₂ group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. asianpubs.org This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond (imine) characteristic of the semicarbazone. asianpubs.org

Traditionally, the synthesis involves refluxing the carbonyl compound with semicarbazide hydrochloride and a base like sodium acetate (B1210297) to neutralize the HCl. asianpubs.org More recently, advancements such as microwave-assisted synthesis have been developed to accelerate the reaction, often reducing reaction times from hours to minutes. asianpubs.org The development also extended to the synthesis of various substituted semicarbazides, allowing for the creation of diverse libraries of semicarbazone derivatives for further study. rsc.orgijpsonline.com

Significance of Acetanilide (B955) Semicarbazone Analogs within Contemporary Chemical Scholarship

While Acetanilide Semicarbazone itself is not a subject of study for the reasons mentioned, semicarbazones derived from structurally related acetophenones are of considerable interest in modern medicinal chemistry and material science. Specifically, semicarbazones of 4-aminoacetophenone and N-(4-acetylphenyl) derivatives have been synthesized and investigated for a range of biological activities. researchgate.netnih.govresearchgate.net

Research has demonstrated that these compounds can exhibit significant anticonvulsant, antimicrobial, and antiviral properties. researchgate.netnih.govpsu.edunih.gov For instance, certain 4-bromophenyl substituted aryl semicarbazones have shown potent anticonvulsant activity in preclinical screens, with some compounds exhibiting efficacy comparable to established drugs like phenytoin (B1677684) and sodium valproate. nih.gov Furthermore, aryl semicarbazones of 4-aminoacetophenone have been prepared and tested for anti-HIV activity. nih.gov The antitumor potential of various aryl semicarbazones has also been a focus, with studies evaluating their cytotoxicity against human cancer cell lines. researchgate.net This body of research underscores the importance of the semicarbazone scaffold in the design of new therapeutic agents.

Detailed Research Findings

The synthesis of semicarbazones from substituted acetophenones is a well-established procedure. The general reaction involves the condensation of a substituted acetophenone (B1666503) with semicarbazide or a substituted semicarbazide.

General Synthesis of a Substituted Acetophenone Semicarbazone: A substituted acetophenone is dissolved in a suitable solvent, typically ethanol. An equimolar amount of semicarbazide hydrochloride, along with a buffer such as sodium acetate, is added. The mixture is then heated under reflux. rsc.orgasianpubs.org The resulting semicarbazone often precipitates upon cooling and can be purified by recrystallization. asianpubs.org

Interactive Data Table: Properties of Key Reactants

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceSolubility
Acetanilide C₈H₉NO135.17White, flaky solidSlightly soluble in water; soluble in ethanol, ether, acetone. sathyabama.ac.inresearchgate.net
4-Aminoacetophenone C₈H₉NO135.17Yellow to brown solidSoluble in ethyl acetate and 1M HCl. chemicalbook.com
Semicarbazide Hydrochloride CH₆ClN₃O111.53White crystalline powderSoluble in water.

Research on Biological Activity:

Studies on various semicarbazone derivatives have yielded promising results in several therapeutic areas.

Anticonvulsant Activity: A series of 4-(4-substituted aryl) semicarbazones were synthesized and evaluated. Several compounds showed significant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening anticonvulsant drugs. ijpsonline.com One compound, in particular, was found to be equipotent to the established anticonvulsant drug carbamazepine (B1668303) in these tests. ijpsonline.com The structural requirements for this activity often include a lipophilic aryl ring and a hydrogen-bonding domain provided by the semicarbazone moiety. psu.edu

Anti-HIV Activity: Aryl semicarbazones derived from 4-aminoacetophenone have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2. nih.gov This line of research suggests that the semicarbazone scaffold can be a valuable template for developing new antiretroviral agents.

Antimicrobial and Antifungal Activity: N-(4-acetylphenyl)maleimide and its semicarbazone derivative have been synthesized and shown to possess antibacterial and antifungal effects against various microorganisms. researchgate.net

Interactive Data Table: Research Findings on Substituted Semicarbazones

Derivative ClassStarting CarbonylInvestigated ActivityKey FindingReference(s)
Aryl Semicarbazones4-AminoacetophenoneAnti-HIVCompounds showed protective activity against HIV-1 and HIV-2. nih.gov
4-Bromophenyl SemicarbazonesSubstituted Benzaldehydes/AcetophenonesAnticonvulsantSeveral compounds showed potent activity with low neurotoxicity. nih.gov
4-(4-substituted aryl) SemicarbazonesSubstituted BenzaldehydesAnticonvulsantOne derivative was equipotent to carbamazepine in preclinical models. ijpsonline.com
N-(4-acetylphenyl)maleimide SemicarbazoneN-(4-acetylphenyl)maleimideAntimicrobialThe monomer and its polymer derivative showed antibacterial and antifungal effects. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O2 B13754474 Acetanilide, semicarbazone CAS No. 22592-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22592-41-2

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C10H12N4O2/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+

InChI Key

IXHWJKQXJWEOJK-WUXMJOGZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques Applied to Acetanilide Semicarbazone

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups present in acetanilide (B955) semicarbazone by probing the vibrational energy levels of its molecular bonds.

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within acetanilide semicarbazone by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.

The spectrum is characterized by several key absorption bands. The N-H stretching vibrations from the amide and semicarbazone groups are prominent. Typically, asymmetric and symmetric stretches of the terminal NH₂ group appear at higher wavenumbers, while the secondary amide N-H stretch is also observed. The carbonyl (C=O) stretching vibrations are particularly informative. Acetanilide itself shows a strong amide I band (primarily C=O stretch). researchgate.net For acetanilide semicarbazone, one would expect distinct C=O stretching bands for the amide and the semicarbazone urea-like moiety. In similar semicarbazone structures, the C=O stretch is found around 1710 cm⁻¹. researchgate.net The C=N stretching vibration of the semicarbazone linkage is also a key diagnostic peak.

Table 1: Representative FT-IR Vibrational Frequencies for Acetanilide Semicarbazone Moieties

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
N-H StretchAmide & Semicarbazone3100-3400
C-H StretchAromatic/Aliphatic2900-3100
C=O StretchSemicarbazone~1710 researchgate.net
C=O Stretch (Amide I)Amide~1660-1680
C=N StretchSemicarbazone~1580-1620

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of laser light, providing information on the vibrational modes of the molecule. It is particularly sensitive to non-polar and symmetric bonds. The Raman and FT-IR spectra of acetanilide have been studied in detail. researchgate.netnih.gov For acetanilide semicarbazone, the C=N and symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. Studies on similar molecules like ethyl methyl ketone semicarbazone show that combining FT-IR and FT-Raman data with computational methods allows for a comprehensive assignment of vibrational modes. iau.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the chemical environment, connectivity, and number of different types of protons. For acetanilide, the aromatic protons typically appear as a multiplet between δ 7.0-7.6 ppm, the methyl (CH₃) protons as a singlet around δ 2.1 ppm, and the amide (NH) proton as a broad singlet whose position is solvent-dependent but can be found around δ 9.9 ppm in DMSO-d₆. rsc.orgchegg.com For acetanilide semicarbazone, one would expect to see these signals along with additional resonances for the semicarbazone protons (NH and NH₂), which would also appear as distinct, exchangeable singlets.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Acetanilide Semicarbazone

Proton TypeMultiplicityApproximate Chemical Shift (δ, ppm)
Amide NHSinglet> 9.0 (solvent dependent)
Semicarbazone NHSingletVariable, often > 8.0
Aromatic HMultiplet7.0 - 7.6
Semicarbazone NH₂Singlet (broad)Variable, often 6.0 - 7.0
Methyl H (CH₃)Singlet~2.1

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy details the carbon skeleton of the molecule. In acetanilide, the amide carbonyl carbon resonates around δ 169 ppm, the aromatic carbons appear in the δ 120-140 ppm range, and the methyl carbon is found upfield at approximately δ 24 ppm. chemicalbook.comuni-tuebingen.despectrabase.com The structure of acetanilide semicarbazone would be further characterized by the C=N carbon of the semicarbazone group, which would be expected in the δ 140-160 ppm region, and the C=O of the semicarbazone, typically appearing downfield.

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Acetanilide Semicarbazone

Carbon TypeApproximate Chemical Shift (δ, ppm)
Amide C=O~169
Semicarbazone C=O> 160
Semicarbazone C=N140 - 160
Aromatic C120 - 140
Methyl C (CH₃)~24

For an unambiguous assignment of all signals and to confirm the molecular connectivity, advanced 2D NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the connectivity between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon (e.g., assigning the δ 2.1 ppm ¹H signal to the δ 24 ppm ¹³C signal). ipb.pt

These advanced methods are essential for distinguishing between potential isomers and providing conclusive proof of the acetanilide semicarbazone structure. diva-portal.orgnumberanalytics.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the excitation of outer electrons. up.ac.za For Acetanilide Semicarbazone, the presence of a benzene (B151609) ring, an amide group, and the semicarbazone moiety (C=N-NH-C=O) results in a chromophoric system with multiple electronic transitions. The absorption of photons in the 200-400 nm range typically excites electrons from a π bonding orbital to a π* antibonding orbital or from a non-bonding (n) orbital to a π* antibonding orbital. usp.br

The primary electronic transitions expected for Acetanilide Semicarbazone are π→π* and n→π. researchgate.net The π→π transitions, associated with the aromatic ring and the conjugated system of the semicarbazone side chain, are expected to be intense and occur at shorter wavelengths. The n→π* transitions, originating from the lone pair electrons on the nitrogen and oxygen atoms, are typically less intense and appear at longer wavelengths. usp.br The specific wavelength of maximum absorbance (λmax) is a characteristic property of the compound and can be influenced by the solvent used. mlsu.ac.in Analysis of the UV-Vis spectrum provides critical information on the electronic properties and conjugation within the molecule. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Acetanilide Semicarbazone This table presents expected absorption maxima (λmax) based on the compound's functional groups and general spectroscopic principles.

Electronic Transition Expected λmax Range (nm) Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) Associated Functional Groups
π → π* 230 - 280 10,000 - 25,000 Phenyl ring, C=O, C=N

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, forming a molecular ion (M+) which is a radical cation. libretexts.org This molecular ion is often unstable and undergoes fragmentation in predictable ways, providing a unique fingerprint for the compound. libretexts.org

For Acetanilide Semicarbazone, the mass spectrum would be expected to show a distinct molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways include alpha-cleavage adjacent to carbonyl groups and the loss of stable neutral molecules. libretexts.orgwpmucdn.com Analysis of the fragments of Acetanilide Semicarbazone would likely reveal ions corresponding to the acetanilide moiety and the semicarbazide (B1199961) portion of the molecule. For instance, cleavage of the N-N bond in the semicarbazone chain is a common fragmentation pathway for such derivatives. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for Acetanilide Semicarbazone This table outlines the expected major fragments and their mass-to-charge ratios (m/z) based on the principles of mass spectrometry.

m/z Value (Predicted) Ion Structure/Identity Fragmentation Pathway
192 [C₉H₁₂N₄O]⁺• Molecular Ion (M⁺•)
149 [C₈H₉N₂O]⁺ Loss of HNCO (isocyanate radical)
135 [C₈H₉NO]⁺• Acetanilide fragment
93 [C₆H₅NH₂]⁺• Aniline (B41778) fragment
77 [C₆H₅]⁺ Phenyl cation

X-ray Diffraction Analysis for Solid-State Structures

A single-crystal XRD analysis of Acetanilide Semicarbazone would yield its crystal system, space group, and unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ). For example, a related compound, pyridine (B92270) 4-carbaldehyde semicarbazone, was found to crystallize in a triclinic system with the space group P-1. ajchem-a.com Another study on an acetanilide derivative reported an orthorhombic space group of P212121. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which often play a key role in the solid-state structures of molecules containing amide and semicarbazone groups.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data This table presents a hypothetical set of crystallographic parameters for Acetanilide Semicarbazone, modeled on data for similar organic compounds.

Parameter Illustrative Value Description
Crystal System Monoclinic A common crystal system for organic molecules.
Space Group P2₁/c A frequently observed space group.
a (Å) 10.5 Unit cell dimension along the a-axis.
b (Å) 8.2 Unit cell dimension along the b-axis.
c (Å) 12.1 Unit cell dimension along the c-axis.
β (°) 98.5 The angle of the unit cell's β-axis.
Volume (ų) 1025 The volume of the unit cell.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture, assess compound purity, and monitor the progress of a chemical reaction. libretexts.org The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the solvent). libretexts.org The result is characterized by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

In the synthesis of Acetanilide Semicarbazone, TLC is an invaluable tool for monitoring the conversion of the starting materials (an appropriate acetanilide precursor and semicarbazide) into the final product. The product, reactants, and any byproducts will likely have different polarities and thus different Rf values, allowing for clear visualization of the reaction's progress. nsuniv.ac.in A pure sample of Acetanilide Semicarbazone should appear as a single spot on the TLC plate under various solvent conditions.

Table 4: Representative TLC Data for Synthesis of Acetanilide Semicarbazone This table shows hypothetical Retention Factor (Rf) values on a silica gel plate, demonstrating the separation of product from starting material.

Compound Hypothetical Rf Value Solvent System
Acetanilide Precursor (e.g., 4-aminoacetophenone) 0.65 Ethyl Acetate (B1210297) / Hexane (1:1)
Acetanilide Semicarbazone 0.40 Ethyl Acetate / Hexane (1:1)

Gas Chromatography (GC) is a powerful chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition. adventchembio.com It is widely employed for determining the purity of a substance. In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. mdpi.com Separation occurs based on the differential partitioning of compounds between the two phases.

The purity of a synthesized sample of Acetanilide Semicarbazone can be assessed using GC, provided the compound is thermally stable. A high-purity sample would yield a single, sharp peak in the resulting chromatogram. The analysis would be performed using a specific capillary column (e.g., a DB-17ms) and a defined temperature program to ensure optimal separation. mdpi.com GC is often coupled with a mass spectrometer (GC-MS), which allows for both the separation and identification of the components in a sample. nih.gov

Table 5: Typical Gas Chromatography Method Parameters This table outlines a representative set of parameters for the purity analysis of Acetanilide Semicarbazone by GC.

Parameter Typical Setting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Port Temp. 250 °C
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min

Table 6: Summary of Chemical Compounds Mentioned

Compound Name
Acetanilide
Acetanilide Semicarbazone
Alumina
Aniline
4-aminoacetophenone
Ethyl Acetate
Helium
Hexane
Nitrogen
Oxygen
Pyridine 4-carbaldehyde semicarbazone
Semicarbazide

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. For Acetanilide semicarbazone, reversed-phase HPLC (RP-HPLC) is a particularly effective method. In this mode, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is polar. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

A typical isocratic RP-HPLC method for a semicarbazone derivative involves a mobile phase consisting of a mixture of methanol (B129727) and water. ijrpc.com The ratio is optimized to achieve a balance between adequate retention of the analyte on the column and a reasonable analysis time. ijrpc.com Detection is commonly performed using a UV detector, set to a wavelength where the analyte exhibits maximum absorbance, such as 285 nm. ijrpc.com The method's performance is validated by assessing parameters like linearity, precision, and accuracy. Linearity is confirmed by a high correlation coefficient (e.g., r² > 0.98) over a specific concentration range. ijrpc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed. Transferring a method from HPLC to UHPLC can lead to substantial improvements, including a significant reduction in analysis time and solvent consumption. lcms.cz For instance, an HPLC method can be adapted for UHPLC systems, often with simple adjustments to flow rate and injection volume, achieving a much higher sample throughput. lcms.cz

Table 1: Example HPLC Method Parameters for a Semicarbazone Derivative ijrpc.com
ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnLichrospher C18 (250 mm × 4.6 mm, 5µm)
Mobile PhaseMethanol : Water (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 285 nm
TemperatureAmbient
Linearity Range5-50 µg/mL
Correlation Coefficient (r²)0.9880

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a critical technique for determining the thermal stability of a compound like Acetanilide semicarbazone and for elucidating its decomposition pathways. researchgate.net By heating a small sample at a constant rate, a TGA instrument generates a thermogram, which is a plot of mass versus temperature. longdom.org

The resulting TGA curve provides valuable information about the physical and chemical phenomena that lead to mass loss, such as desorption, dehydration, or decomposition. longdom.org The initial decomposition temperature, often defined as the temperature at which a 5% weight loss occurs, is a key indicator of the material's thermal stability. researchgate.net

For a complex organic molecule like Acetanilide semicarbazone, the decomposition may occur in multiple steps. Each distinct step on the TGA curve corresponds to the loss of a specific fragment of the molecule. The temperature range and the percentage of mass lost during each step can help researchers propose a plausible decomposition mechanism. For example, an initial mass loss might correspond to the cleavage of the semicarbazide side chain, followed by the breakdown of the acetanilide core at a higher temperature. Performing the analysis under different atmospheres (e.g., inert nitrogen vs. oxidative air) can provide further insight into the decomposition pathways.

Table 2: Illustrative TGA Data for Thermal Decomposition Analysis of an Organic Compound
Decomposition StepTemperature Range (°C)Mass Loss (%)Potential Corresponding Fragment Loss
Step 1180 - 250~25%Side chain fragmentation (e.g., loss of carbamoyl (B1232498) group)
Step 2250 - 400~45%Breakdown of the core aromatic structure
Residue> 400~30%Charred residue

Theoretical and Computational Chemistry Investigations of Acetanilide Semicarbazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like acetanilide (B955) semicarbazone. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy.

The initial step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For acetanilide semicarbazone, this process is typically performed using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). The goal is to find the minimum energy conformation on the potential energy surface.

The optimized structure reveals key details about bond lengths, bond angles, and dihedral angles. For instance, the phenyl ring generally shows expected aromatic C-C bond lengths, while the semicarbazone moiety exhibits characteristic C=O, C=N, and N-N bond distances. The planarity of the molecule is a significant feature, with studies indicating that the semicarbazone chain is nearly planar. This planarity is crucial as it influences the molecule's electronic properties, including conjugation and charge transfer possibilities.

Interactive Data Table: Selected Optimized Geometrical Parameters for Acetanilide Semicarbazone (DFT/B3LYP)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC=O (carbonyl)~1.24
Bond LengthC=N (imine)~1.29
Bond LengthN-N (semicarbazone)~1.38
Bond AngleO-C-N (amide)~123°
Dihedral AngleC-C-N-C (amide torsion)Varies

Note: The values presented are approximate and can vary slightly depending on the specific computational level of theory and basis set used in the study.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The analysis of these predicted wavenumbers allows for the assignment of specific vibrational modes to the observed peaks in the experimental spectra. For acetanilide semicarbazone, key predicted vibrations include:

N-H stretching: Typically observed at higher wavenumbers, corresponding to the N-H bonds in the amide and semicarbazone groups.

C=O stretching: A strong absorption characteristic of the carbonyl group in the semicarbazone moiety.

C=N stretching: Associated with the imine bond formed in the semicarbazone.

Aromatic C-H and C=C stretching: Vibrations originating from the phenyl ring.

This detailed assignment, facilitated by potential energy distribution (PED) analysis, is invaluable for confirming the molecular structure and understanding the bonding characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For acetanilide semicarbazone, DFT calculations show that the electron density of the HOMO is primarily located on the semicarbazone moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is often distributed across the acetanilide portion, including the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. For acetanilide semicarbazone, the calculated HOMO-LUMO gap provides insight into its potential for intramolecular charge transfer, which is a key factor in determining its nonlinear optical properties.

Interactive Data Table: Calculated Frontier Orbital Energies for Acetanilide Semicarbazone

ParameterEnergy (eV)
HOMO EnergyVaries
LUMO EnergyVaries
HOMO-LUMO Energy GapVaries

Note: The exact energy values are dependent on the computational method and solvent model (if any) used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge.

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In acetanilide semicarbazone, these are typically found around the oxygen and nitrogen atoms of the semicarbazone and amide groups.

Blue regions: Represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around the hydrogen atoms, particularly the N-H protons.

Green regions: Correspond to areas of neutral potential.

The MEP map for acetanilide semicarbazone provides a clear visual guide to its reactive sites, complementing the information derived from HOMO-LUMO analysis and offering a more intuitive picture of its chemical behavior.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer characteristics, like acetanilide semicarbazone, are candidates for having interesting Nonlinear Optical (NLO) properties. These properties describe how a material responds to intense electromagnetic fields, such as those from a laser, and are crucial for applications in optoelectronics and photonics.

Computational methods, particularly DFT, are employed to predict the NLO properties of acetanilide semicarbazone by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The first-order hyperpolarizability is the key parameter that quantifies the second-order NLO response.

Calculations have shown that acetanilide semicarbazone possesses a significant β value. This is attributed to the charge transfer that occurs from the electron-donating semicarbazone group to the rest of the molecule upon electronic excitation. The magnitude of the calculated hyperpolarizability suggests that acetanilide semicarbazone could be a promising material for NLO applications. These theoretical predictions are vital for screening and designing new NLO materials before undertaking costly and time-consuming synthesis and experimental characterization.

Interactive Data Table: Calculated NLO Properties of Acetanilide Semicarbazone

PropertyCalculated Value
Dipole Moment (μ)Varies (Debye)
Mean Polarizability (α)Varies (esu)
First-Order Hyperpolarizability (β)Varies (esu)

Note: The values are highly sensitive to the chosen DFT functional and basis set.

Conformational Analysis and Stability Studies

Conformational analysis of acetanilide semicarbazone would involve the identification of its possible three-dimensional structures, or conformers, and the determination of their relative stabilities. These conformers arise from the rotation around single bonds within the molecule. The stability of a particular conformer is dictated by a variety of factors including steric hindrance, electronic effects, and intramolecular hydrogen bonding.

Detailed Research Findings:

Although direct research on acetanilide semicarbazone is limited, studies on similar compounds, such as other semicarbazones and acetanilide derivatives, provide a framework for what a conformational analysis of this specific molecule would entail. For instance, computational studies on various semicarbazones have been performed to determine their optimized geometries and vibrational frequencies. usm.my Similarly, the conformational preferences of acetanilides have been investigated, highlighting the influence of substituents on the phenyl ring on the cis-trans isomerism of the amide bond. mdpi.com

A theoretical investigation of acetanilide semicarbazone would likely begin with geometry optimization of various possible conformers using methods like Density Functional Theory (DFT). The results would provide the most stable, or ground-state, conformation of the molecule. By calculating the potential energy surface through systematic rotation of key dihedral angles, researchers can identify all low-energy conformers and the energy barriers that separate them.

The stability of these conformers would be compared by calculating their relative energies. The conformer with the lowest energy is the most stable. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

Data Tables:

A hypothetical conformational analysis of acetanilide semicarbazone could yield data that can be presented in tables. Below are examples of the types of data tables that would be generated from such a study.

Table 1: Calculated Relative Energies of Acetanilide Semicarbazone Conformers

This table would list the different stable conformers identified and their relative energies, typically in units of kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol), with the most stable conformer set to a relative energy of zero.

ConformerRelative Energy (kcal/mol)
Conformer A (Global Minimum)0.00
Conformer B1.52
Conformer C2.89
Conformer D4.15

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Key Dihedral Angles of Acetanilide Semicarbazone Conformers

This table would present the optimized values of important dihedral angles for each conformer, which define their three-dimensional shape. These angles are crucial for understanding the spatial arrangement of the different functional groups within the molecule.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Dihedral Angle 3 (°)
Conformer A178.5-175.25.3
Conformer B-65.3179.14.9
Conformer C179.968.7-3.8
Conformer D-63.170.2-2.5

Note: This data is hypothetical and for illustrative purposes only.

Such computational studies would provide fundamental insights into the structural preferences and energetic landscape of acetanilide semicarbazone, which are essential for understanding its chemical properties and potential applications.

Reaction Chemistry and Mechanisms Involving Acetanilide Semicarbazone

Nucleophilic Addition Mechanisms in Semicarbazone Formation

Semicarbazones are a class of imine derivatives formed through the condensation reaction between a ketone or an aldehyde and semicarbazide (B1199961). wikipedia.org The formation of acetanilide (B955) semicarbazone from a corresponding carbonyl precursor and semicarbazide follows a nucleophilic addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the terminal primary amine group (-NH2) of semicarbazide on the electrophilic carbonyl carbon of the acetanilide-containing ketone or aldehyde. study.comyoutube.com

The mechanism involves two main steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the -NH2 group, which is not directly attached to the carbonyl group of semicarbazide, attacks the carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. asianpubs.org

Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the semicarbazone. study.comyoutube.com

This reaction is reversible and its rate and equilibrium are sensitive to the reaction conditions, most notably the pH. libretexts.org

The formation of semicarbazones is highly dependent on the pH of the reaction medium. The reaction rate is typically maximal in a weakly acidic medium, often around a pH of 5 to 6. libretexts.orgpbworks.com This pH dependence arises from the dual role of acid catalysis in the reaction mechanism.

At low pH (highly acidic): While acid catalysis is necessary to protonate the hydroxyl group of the carbinolamine intermediate, facilitating its departure as water, excessively low pH is detrimental. libretexts.org In a strongly acidic solution, the semicarbazide nucleophile becomes protonated at its terminal amino group, forming a non-nucleophilic ammonium (B1175870) salt. This significantly reduces the concentration of the active nucleophile, thereby slowing down or inhibiting the initial nucleophilic attack. libretexts.org

At high pH (neutral or basic): In a neutral or alkaline medium, the concentration of the free semicarbazide nucleophile is high. However, the second step of the reaction, the dehydration of the carbinolamine intermediate, is slow. This is because the hydroxyl group is a poor leaving group, and there is an insufficient concentration of acid to protonate it and facilitate its elimination as a water molecule. libretexts.orgodinity.com

Therefore, an optimal pH is required to maintain a sufficient concentration of the unprotonated, nucleophilic semicarbazide while also providing enough acid to catalyze the dehydration step. asianpubs.orgodinity.com The shape of the reaction rate versus pH curve is often bell-shaped, peaking at the optimal pH where the rate-determining step of the reaction may change. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

Semicarbazones, including acetanilide semicarbazone, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The imine-like C=N bond and the adjacent amide functionality provide reactive sites for intramolecular and intermolecular cyclization reactions.

One of the significant cyclization reactions involving semicarbazones is their conversion to 1,2,3-selenadiazoles. This transformation is typically achieved by treating the semicarbazone with selenium dioxide (SeO2). nih.govresearchgate.netuomosul.edu.iq The reaction involves an oxidative ring closure. nih.gov While the precise mechanism can be complex, it is understood to proceed through the formation of a selenium-containing intermediate which then cyclizes with the elimination of water and subsequent loss of nitrogen gas upon thermal or photochemical decomposition. nih.gov

This reaction has been a long-standing method for synthesizing 1,2,3-selenadiazoles, which are themselves useful intermediates in organic synthesis. nih.govdoaj.org The general applicability of this reaction suggests that acetanilide semicarbazone can be a viable substrate for the synthesis of the corresponding acetanilide-substituted 1,2,3-selenadiazole. Recent synthetic approaches have also explored one-pot, multi-component reactions using reagents like elemental selenium to form 1,3,4-selenadiazoles from aldehydes and hydrazine, showcasing the versatility of selenium-based cyclizations. researchgate.net

Semicarbazones and their sulfur analogs, thiosemicarbazones, are key building blocks for synthesizing various nitrogen- and sulfur-containing heterocycles, including thiazoles and pyrimidines. mdpi.com

Thiazole (B1198619) Synthesis: Thiazole derivatives can be synthesized from thiosemicarbazones (which can be conceptually related to semicarbazones) through reactions with α-haloketones, such as α-bromoacetophenone. mdpi.comscielo.br This reaction, known as the Hantzsch thiazole synthesis, involves the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. dovepress.comnih.gov Yields for such reactions are often good, ranging from 63% to over 90%. mdpi.comscielo.br While this applies directly to thiosemicarbazones, analogous strategies can be envisioned for oxygen-containing semicarbazones under different reaction conditions or by first converting the semicarbazone to its thio-analog.

Pyrimidine (B1678525) Synthesis: Pyrimidine rings can be constructed from various precursors, and semicarbazide derivatives can play a role in their synthesis. For instance, cyclocondensation reactions of compounds containing an aldehyde function with semicarbazide hydrochloride can lead to the formation of triazole-substituted pyrimidines. nih.gov The synthesis of pyrimidine derivatives often relies on the condensation of a three-carbon component (like a β-dicarbonyl compound) with an N-C-N component (like urea (B33335) or its derivatives, including semicarbazide). gsconlinepress.comgrowingscience.com These methods highlight the potential of using the acetanilide semicarbazone backbone to introduce an acetanilide moiety into a pyrimidine ring system.

Reactions with Amines and Hydrazines

The reactivity of semicarbazones with amines and hydrazines can lead to transimination or other substitution reactions, although these are less common than cyclization pathways. Research on the reaction of acetophenone (B1666503) aminocarbocarbazone (a related compound) with primary amines like benzylamine (B48309) and aniline (B41778) has shown that the terminal amino group can be displaced, leading to the formation of the corresponding N-substituted semicarbazone. core.ac.uk For example, acetophenone aminocarbocarbazone reacts with benzylamine with the evolution of ammonia (B1221849) to form acetophenone 4-benzyl semicarbazone. core.ac.uk It is plausible that acetanilide semicarbazone could undergo similar exchange reactions with highly nucleophilic amines or hydrazines under specific conditions, potentially involving heating. nih.gov

Chemical Transformations of the Acetanilide Moiety

The acetanilide portion of the molecule offers sites for further chemical modification, primarily through electrophilic aromatic substitution on the phenyl ring. The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group, although it is less activating than an amino (-NH2) group. patsnap.com

Common transformations of the acetanilide ring include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2), predominantly at the para position.

Bromination: Reaction with bromine in a suitable solvent like acetic acid can lead to the substitution of one or more hydrogen atoms on the aromatic ring with bromine atoms.

Hydrolysis: The amide linkage in the acetanilide moiety can be hydrolyzed under strong acidic or basic conditions to yield the corresponding aminophenyl derivative and acetic acid. patsnap.com

These transformations can be performed on the acetanilide semicarbazone molecule, provided the semicarbazone functionality is stable under the reaction conditions. The acetylation of the parent aniline is often used as a protective strategy to moderate the reactivity of the amine and prevent unwanted oxidation during such electrophilic substitution reactions. byjus.comlibretexts.org

Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. ijarsct.co.in The rate and regioselectivity (the position of substitution) of this reaction are determined by the activating and directing effects of the substituents already present on the ring.

The acetamido group (–NHCOCH₃) is a powerful activating group and an ortho, para-director. ijarsct.co.in The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these specific sites. stackexchange.com Although the activating ability is slightly less than that of a simple amino (–NH₂) group due to electron withdrawal by the adjacent carbonyl group, it remains a strong activator. stackexchange.comprezi.com

Conversely, the semicarbazone group (–C(R)=N-NH-CO-NH₂) is generally considered an electron-withdrawing and deactivating group. This deactivation arises from the inductive effect and resonance that pulls electron density away from the aromatic ring, making it less reactive towards electrophiles. Deactivating groups typically direct incoming electrophiles to the meta position. wvu.edu

In a molecule containing both a strong activating, ortho, para-directing group and a deactivating, meta-directing group, the activating group overwhelmingly controls the position of substitution. Therefore, for acetanilide semicarbazone, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur primarily at the positions ortho to the strongly activating acetamido group. ijarsct.co.in Steric hindrance from the acetamido group itself might lead to a preference for substitution at the para position if it were available; however, in a disubstituted ring, the positions ortho to the acetamido group are the most activated sites for reaction. ijarsct.co.inlibretexts.org

Substituent GroupActivating/Deactivating EffectDirecting EffectGoverning Factor
Acetamido (–NHCOCH₃)ActivatingOrtho, ParaResonance donation of nitrogen lone pair
Semicarbazone (–C(R)=N-NH-CO-NH₂)DeactivatingMetaInductive electron withdrawal and resonance
Table 1. Directing effects of substituent groups on the aromatic ring.

Hydrolysis of the Acetanilide Amide Bond

Acetanilide semicarbazone possesses two primary sites susceptible to hydrolysis: the amide linkage of the acetanilide moiety and the imine (C=N) bond of the semicarbazone. The conditions required for hydrolysis can be quite harsh, typically involving heating in the presence of a strong acid or base. pressbooks.pubpatsnap.com

The acid-catalyzed hydrolysis of the amide bond proceeds through a nucleophilic acyl substitution mechanism. pressbooks.pub The reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. youtube.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by a series of proton transfers, which converts the amino group into a better leaving group (as an ammonium ion). Finally, the tetrahedral intermediate collapses, expelling the amine and, after deprotonation, yielding a carboxylic acid (acetic acid) and a protonated amino group on the aromatic ring. youtube.commasterorganicchemistry.com This reaction is generally irreversible because under acidic conditions, the resulting amine is protonated, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Hydrolysis SiteTypical ConditionsKey Mechanistic StepsProducts
Acetanilide Amide BondAqueous acid (e.g., H₂SO₄, HCl) and heat1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Proton transfer to nitrogen 4. Elimination of amineAniline derivative and Acetic Acid
Semicarbazone Imine BondAqueous acid and heat1. Protonation of imine nitrogen 2. Nucleophilic attack by water 3. Proton transfers 4. Elimination of semicarbazideKetone/Aldehyde and Semicarbazide
Table 2. Comparison of Hydrolysis Reactions in Acetanilide Semicarbazone.

Similarly, the semicarbazone linkage can be hydrolyzed back to its parent carbonyl compound and semicarbazide under acidic conditions. The mechanism is effectively the reverse of semicarbazone formation. It involves protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the imine carbon. Subsequent proton transfers lead to the formation of an unstable intermediate that collapses to release the ketone (or aldehyde) and semicarbazide.

Given that both hydrolysis reactions are typically promoted by acid and heat, it is plausible that forcing conditions could lead to the cleavage of both the amide and the semicarbazone linkages, ultimately yielding an aminophenyl ketone (or aldehyde), acetic acid, and semicarbazide.

Coordination Chemistry of Semicarbazone Ligands Derived from Acetanilide Analogues

Semicarbazone as a Ligand System

Semicarbazones are a class of Schiff bases typically formed through the condensation reaction of a ketone or aldehyde with semicarbazide (B1199961). The resulting molecule contains a characteristic azomethine group (-C=N-) and a semicarbazide moiety (-NH-CO-NH2), which provide multiple potential donor sites for coordination with metal ions.

Semicarbazone ligands are known for their ability to act as chelating agents, binding to a central metal ion through multiple donor atoms to form stable ring structures. The primary donor atoms in semicarbazone ligands are nitrogen and oxygen. nih.gov Specifically, coordination typically involves the iminic nitrogen atom of the azomethine group and the carbonyl oxygen atom of the semicarbazide moiety. nih.gov This N,O-chelation results in the formation of a stable five-membered chelate ring.

The versatility of semicarbazones allows them to act as bidentate or tridentate ligands. nih.gov For example, if the aldehydic or ketonic precursor contains an additional donor group, such as a hydroxyl or pyridyl group, the semicarbazone can act as a tridentate ligand, coordinating through the azomethine nitrogen, the carbonyl oxygen, and the additional donor atom.

Table 1: Common Donor Atoms in Semicarbazone Ligands

Donor Atom Location in Ligand Common Coordination Mode
Nitrogen (N) Azomethine group (-C=N-) Bidentate (N,O), Tridentate
Oxygen (O) Carbonyl group (-C=O) Bidentate (N,O), Tridentate

Semicarbazone ligands can exist in two tautomeric forms: the keto form and the enol form. nih.gov This keto-enol tautomerism plays a crucial role in their coordination chemistry.

Keto Form: In the solid state and in most organic solvents, semicarbazones predominantly exist in the keto form, where the semicarbazide moiety has a carbonyl group (-C=O). frontiersin.org In this form, the ligand typically coordinates to metal ions as a neutral molecule through the azomethine nitrogen and the carbonyl oxygen. nih.gov

Enol Form: In the presence of a base or upon coordination to a metal ion, the proton from the amide group (-CO-NH-) can migrate to the carbonyl oxygen, resulting in the formation of an enol tautomer, which has a hydroxyl group (-C(OH)=N-). nih.gov This deprotonation leads to the formation of a monoanionic ligand that can coordinate to the metal ion. The enol form is often stabilized in the coordination sphere of the metal ion. frontiersin.org

As a direct consequence of keto-enol tautomerism, semicarbazone ligands can coordinate to metal ions in either a neutral or a monoanionic form.

Neutral Coordination: When the ligand coordinates in its keto form, it acts as a neutral bidentate or tridentate ligand. nih.gov The resulting complex will have a positive charge that is determined by the charge of the metal ion and any counter-ions present.

Monoanionic Coordination: When the ligand coordinates in its enol form after deprotonation, it acts as a monoanionic ligand. nih.gov This mode of coordination results in the formation of neutral or anionic complexes, depending on the oxidation state of the metal ion and the stoichiometry of the complex.

The preference for a particular coordination mode is influenced by several factors, including the pH of the reaction medium, the nature of the metal ion, and the solvent used for the synthesis. For instance, in basic media, the deprotonation of the ligand is favored, leading to the formation of complexes with the monoanionic form of the ligand.

Synthesis of Metal Complexes with Semicarbazone Ligands

The synthesis of metal complexes with semicarbazone ligands is typically achieved by reacting a metal salt with the semicarbazone ligand in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be varied to obtain complexes with different geometries and coordination numbers.

Semicarbazone ligands readily form stable complexes with a wide range of transition metals. The synthesis of these complexes generally involves the direct reaction of the ligand with a metal salt, often in an alcoholic solvent. researchgate.netmdpi.com

The geometry of the resulting complexes is dependent on the metal ion and the coordination number. For example, with divalent metal ions such as Co(II), Ni(II), and Cu(II), octahedral, tetrahedral, or square planar geometries are commonly observed. The magnetic and spectral properties of these complexes provide valuable information about their structure and bonding.

Table 2: Representative Transition Metal Complexes of Semicarbazone Ligands

Metal Ion Typical Geometry Method of Synthesis
Co(II) Octahedral, Tetrahedral Refluxing metal salt and ligand in ethanol (B145695)
Ni(II) Octahedral, Square Planar Stirring metal salt and ligand in methanol (B129727)
Cu(II) Square Planar, Distorted Octahedral Reaction in aqueous or alcoholic media
Fe(III) Octahedral Reaction in a suitable organic solvent

Semicarbazone ligands also form stable complexes with lanthanide ions. ijcce.ac.irresearchgate.net Due to the larger ionic radii of lanthanide ions, they typically exhibit higher coordination numbers, commonly 8, 9, or 10. ijcce.ac.ir The synthesis of lanthanide semicarbazonato complexes is generally carried out in non-aqueous solvents to prevent the coordination of water molecules.

In these complexes, the semicarbazone ligand often acts as a tridentate ligand, coordinating through the azomethine nitrogen, the carbonyl oxygen, and an additional donor atom from the aldehyde or ketone precursor. ijcce.ac.ir The resulting complexes often have complex structures and interesting photophysical properties.

The general procedure for the synthesis of lanthanide complexes involves reacting a lanthanide salt (e.g., chloride, nitrate) with the semicarbazone ligand in a 1:2 or 1:3 metal-to-ligand molar ratio in a solvent like ethanol or methanol, followed by refluxing the mixture. ijcce.ac.irresearchgate.net

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes derived from semicarbazone ligands, including analogues of acetanilide (B955), reveals a rich diversity in coordination chemistry. The geometry and stability of these complexes are dictated by several factors, including the nature of the metal ion, the denticity of the semicarbazone ligand, and the electronic and steric effects of substituents on the ligand framework.

Geometrical Arrangements of Metal Complexes (e.g., Tetrahedral, Octahedral, Square Planar)

Semicarbazone ligands typically coordinate to metal ions as neutral bidentate or monoanionic bidentate/tridentate chelating agents. nih.govias.ac.in The most common coordination mode involves the imine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. nih.gov This versatile chelating ability allows for the formation of complexes with various geometries, most notably octahedral, tetrahedral, and square planar.

Octahedral Geometry: This is a common arrangement for many transition metal ions, such as Co(II), Ni(II), Mn(II), and Cr(III). nih.govorientjchem.org In these complexes, the metal ion is typically coordinated to two tridentate semicarbazone ligands or a combination of bidentate semicarbazone ligands and other monodentate ligands like water or halides, resulting in a coordination number of six. epa.gov For instance, studies on Ni(II) complexes with semicarbazone ligands frequently report an octahedral geometry, which is supported by their electronic spectra and magnetic moment values. revistabionatura.commdpi.com Similarly, Co(II) and Cu(II) complexes can also adopt distorted octahedral structures. orientjchem.orgresearchgate.net

Tetrahedral Geometry: This geometry is often observed for metal ions with a d¹⁰ configuration, such as Zn(II) and Cd(II), or with d⁷ Co(II) in specific ligand fields. revistabionatura.comrevistabionatura.com In these cases, the metal center has a coordination number of four. Spectroscopic and analytical data for Zn(II) and Cd(II) complexes with various semicarbazone ligands consistently suggest a tetrahedral arrangement. revistabionatura.comresearchgate.net

Square Planar Geometry: This arrangement is characteristic of d⁸ metal ions like Ni(II) and d⁹ Cu(II) under certain conditions. For Cu(II), a distorted square planar geometry is often encountered. revistabionatura.com Nickel(II) can form square planar complexes, particularly with strong field ligands that favor a low-spin diamagnetic state. nih.gov

The table below summarizes common geometrical arrangements for various metal ions with semicarbazone ligands.

Metal IonCoordination NumberTypical GeometryReference(s)
Co(II)4, 6Tetrahedral, Octahedral orientjchem.orgrevistabionatura.com
Ni(II)4, 6Square Planar, Octahedral epa.govrevistabionatura.comnih.gov
Cu(II)4Distorted Square Planar revistabionatura.com
Mn(II)6Octahedral nih.gov
Zn(II)4Tetrahedral revistabionatura.comresearchgate.net
Cd(II)4Tetrahedral revistabionatura.comrevistabionatura.com
Cr(III)6Distorted Octahedral revistabionatura.comescholarship.org

Influence of Substituents on Coordination Modes and Complex Stability

Substituents on the aromatic ring of the acetanilide analogue can significantly influence the electronic properties of the semicarbazone ligand, thereby affecting its coordination behavior and the stability of the resulting metal complexes. Electron-donating groups (like -OCH₃, -CH₃) increase the electron density on the donor atoms (nitrogen and oxygen), enhancing their Lewis basicity and leading to the formation of more stable complexes. Conversely, electron-withdrawing groups (like -NO₂, -Cl) decrease the electron density, which can weaken the metal-ligand bonds.

A notable study on benzaldehyde (B42025) semicarbazone-ruthenium complexes demonstrated how para-substituents (R = OMe, Me, H, Cl, NO₂) on the phenyl ring dictate the coordination mode and redox properties of the metal center. nih.gov The electronic effects of these substituents, quantified by their Hammett constants, showed a linear correlation with the Ru(II)-Ru(III) oxidation potential. nih.gov This indicates that the electronic nature of the substituent directly modulates the electron density at the metal center. nih.gov Similarly, for acetanilide semicarbazone analogues, substituents on the phenyl ring are expected to exert a comparable influence, altering the stability and reactivity of the corresponding metal complexes. These substituent effects can also create subtle steric constraints that may favor one coordination geometry over another.

Spectroscopic Characterization of Metal Complexes

The structures of metal complexes with acetanilide semicarbazone analogues are elucidated through a combination of spectroscopic techniques and physical measurements. These methods provide critical insights into the ligand's coordination mode, the geometry around the metal ion, and the electronic properties of the complex.

Electron Spin Resonance (ESR) Spectroscopy

ESR (or EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). nih.govnih.gov The ESR spectrum provides detailed information about the electronic ground state and the environment of the metal ion. mdpi.com For polycrystalline samples of Cu(II) complexes, the g-tensor values (g|| and g⊥) are diagnostic of the geometry. In many cases, the observed trend is g|| > g⊥ > 2.0023. This pattern indicates that the unpaired electron resides predominantly in the d(x²-y²) orbital, which is characteristic of an elongated octahedral, square pyramidal, or square planar geometry. The shape and width of the ESR signal can also provide insights into the spin-lattice relaxation and exchange interactions within the complex. mdpi.com For Mn(II) complexes, the ESR spectrum often shows a broad isotropic signal centered around the free electron g-value of ~2.0023.

Thermal Decomposition Kinetics of Semicarbazone Metal Complexes

A thorough review of the scientific literature reveals a lack of specific studies on the thermal decomposition kinetics of metal complexes derived from acetanilide semicarbazone. While the thermal behavior of metal complexes with other semicarbazone and Schiff base ligands has been investigated, data pertaining to acetanilide semicarbazone complexes, including kinetic parameters such as activation energy, enthalpy, and entropy of decomposition, are not available.

General methodologies for studying the thermal decomposition kinetics of coordination compounds involve thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These analyses provide information on the stability of the complexes and the nature of their decomposition in a controlled atmosphere. The data obtained from TGA curves are often analyzed using various computational methods to determine the kinetic parameters of the decomposition reactions.

Table of Investigated Parameters in Thermal Decomposition Studies of Analogous Complexes:

Kinetic Parameter Description Common Methods of Calculation
Activation Energy (Ea) The minimum energy required to initiate the decomposition reaction. Broido, Horowitz-Metzger, Coats-Redfern
Enthalpy of Activation (ΔH) The change in heat content during the formation of the activated complex. Calculated from Ea
Entropy of Activation (ΔS) The change in the degree of randomness during the formation of the activated complex. Calculated from kinetic data
Gibbs Free Energy of Activation (ΔG) The change in free energy during the formation of the activated complex. Calculated from ΔH and ΔS

The scientific community would benefit from future research focused on the synthesis and thermal analysis of acetanilide semicarbazone metal complexes to determine these crucial parameters and understand their decomposition mechanisms.

Advanced Derivatives and Analogues of Acetanilide Semicarbazone

Thiosemicarbazone Analogues and their Comparative Chemistry

A primary analogue of acetanilide (B955) semicarbazone is its corresponding thiosemicarbazone, where the oxygen atom of the semicarbazone moiety is replaced by a sulfur atom. This substitution significantly alters the molecule's chemical and electronic properties.

Thiosemicarbazones are a class of compounds synthesized through the condensation of thiosemicarbazide (B42300) with appropriate aldehydes or ketones. In many of their complexes, thiosemicarbazones act as bidentate ligands, bonding to metals through the sulfur and hydrazinic nitrogen atoms. However, in some instances, they can behave as unidentate ligands, coordinating only through the sulfur atom. The biological activity of thiosemicarbazones can be enhanced by substitution on the N(4) nitrogen. nih.gov

The general synthetic route for thiosemicarbazones involves the reaction of a carbonyl compound with thiosemicarbazide, often in the presence of a catalytic amount of acid. tpu.ruresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing N-substituted thiosemicarbazones, offering shorter reaction times and high yields compared to traditional reflux methods. mdpi.com

Comparative Chemistry:

FeatureAcetanilide SemicarbazoneAcetanilide Thiosemicarbazone
Functional Group Semicarbazone (-C=N-NH-C(=O)NH₂)Thiosemicarbazone (-C=N-NH-C(=S)NH₂)
Key Atom OxygenSulfur
Hard-Soft Acid-Base (HSAB) Principle The oxygen atom is a "hard" donor.The sulfur atom is a "soft" donor.
Metal Chelation Forms stable complexes with hard metal ions.Exhibits a higher affinity for soft and borderline metal ions like Cu(II), Ni(II), and Co(II). nih.gov
Electronic Properties The C=O bond is highly polarized.The C=S bond is less polarized but more polarizable.
Reactivity The carbonyl oxygen can participate in hydrogen bonding.The thiocarbonyl sulfur is a better nucleophile and can participate in different types of chemical reactions.

The difference in the key atom from oxygen to sulfur leads to distinct coordination chemistry based on the Hard-Soft Acid-Base (HSAB) principle. The "hard" oxygen of the semicarbazone preferentially coordinates with hard metal ions, while the "soft" sulfur of the thiosemicarbazone shows greater affinity for soft and borderline metal ions. nih.gov This differential binding affinity is a critical factor in the design of metal complexes with specific properties.

Heterocyclic-Substituted Semicarbazones

The incorporation of heterocyclic rings into the acetanilide semicarbazone structure represents a significant area of chemical exploration. These modifications can be introduced at various positions, leading to a diverse range of compounds with unique chemical characteristics.

One common strategy involves the reaction of a heterocyclic aldehyde or ketone with semicarbazide (B1199961) or thiosemicarbazide. For instance, new thiosemicarbazide derivatives can be synthesized to create intermediate thiosemicarbazone compounds, which can then be further reacted to form heterocyclic systems like thiazolidin-4-one or 1,3,4-thiadiazole (B1197879) derivatives. chemmethod.com The synthesis of heterocyclic compounds such as 2,5-diamino-oxazole and 2,5-diamino-thiazole derivatives can be achieved through the reaction of chloroacetanilide with urea (B33335) or thiourea, respectively.

The introduction of heterocyclic moieties can influence the parent molecule's planarity, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking. Thiosemicarbazones that bear an aromatic heterocyclic moiety tend to have modified chemical and potentially biological activities. chemmethod.com

Examples of Heterocyclic Substitutions:

Heterocyclic RingPoint of Attachment (Example)Synthetic Precursor (Example)
Thiazole (B1198619)Attached to the semicarbazone backboneReaction of a thiosemicarbazone with α-haloketones
1,3,4-ThiadiazoleFormed from the thiosemicarbazone moietyCyclization of thiosemicarbazones using various reagents
Oxazole/ThiazoleDerived from the acetanilide portionReaction of chloroacetanilide with urea/thiourea
Isatin (B1672199)Condensed with the semicarbazone/thiosemicarbazoneReaction of isatin derivatives with semicarbazide/thiosemicarbazide

N-Substituted Semicarbazones and their Synthesis

Substitution at the nitrogen atoms of the semicarbazone moiety provides another avenue for creating advanced derivatives. N-substituted semicarbazones can be synthesized by reacting substituted semicarbazides with aldehydes or ketones.

The synthesis of the precursor, a substituted semicarbazide, is a key step. For example, aryl semicarbazides can be prepared from the corresponding aryl urea. researchgate.net A general method for synthesizing 4-aryl substituted semicarbazones involves dissolving equimolar amounts of the aldehyde or ketone (like levulinic acid) and the appropriate substituted phenyl semicarbazide in an ethanol-water mixture, adjusting the pH, and refluxing the mixture. nih.gov

Microwave-assisted synthesis has also been effectively employed for the preparation of N1,N4-substituted thiosemicarbazones, significantly reducing reaction times compared to conventional heating methods. mdpi.com

General Synthetic Scheme for N-Substituted Semicarbazones:

Formation of Substituted Semicarbazide:

An appropriately substituted amine is reacted with a source of the carbamoyl (B1232498) group (e.g., from urea or isocyanates) to form a substituted urea.

The substituted urea is then treated to form the corresponding semicarbazide.

Condensation Reaction:

The N-substituted semicarbazide is condensed with the parent ketone or aldehyde derived from acetanilide. The reaction is typically acid-catalyzed.

The nature of the substituent on the nitrogen atom (alkyl, aryl, etc.) can significantly impact the lipophilicity, electronic distribution, and conformational flexibility of the resulting acetanilide semicarbazone derivative.

Incorporation into Polymeric or Nanostructured Systems (if applicable, non-biological)

The incorporation of acetanilide semicarbazone or its derivatives into polymeric or nanostructured systems for non-biological applications is not a widely documented area of research. While thiosemicarbazones, in general, have found commercial use in industries such as dyes, photographic films, and plastics, specific examples involving the acetanilide semicarbazone scaffold in materials science are scarce in the available literature.

The potential for such applications exists, for instance, by functionalizing a monomer with the acetanilide semicarbazone moiety before polymerization or by grafting the molecule onto a pre-existing polymer backbone. In nanostructured systems, the chelating properties of the semicarbazone or thiosemicarbazone group could be utilized for the surface functionalization of nanoparticles, potentially creating materials with unique catalytic or sensing properties. However, at present, this remains a largely unexplored field of research.

Role in Analytical and Materials Chemistry

Applications as Analytical Reagents for Metal Ions

Semicarbazones are a class of compounds well-regarded for their ability to act as chelating agents for various metal ions. mdpi.com The presence of oxygen and nitrogen donor atoms allows them to form stable complexes with transition metals. nih.govijsrst.comresearchgate.net This property is the basis for their use as analytical reagents, where the formation of a colored complex can be used for the detection and quantification of specific metal ions. mdpi.comepa.gov

The coordination of semicarbazone ligands to metal ions can lead to vividly colored complexes, a characteristic that is highly advantageous for spectrophotometric analysis. mdpi.com While the broader class of semicarbazones has been extensively studied for these applications, specific research detailing acetanilide (B955) semicarbazone as a reagent for a wide array of metal ions is not extensively documented in prominent literature. However, the known chelating behavior of the semicarbazone group suggests its potential utility in this area. mdpi.comresearchgate.net The general principle involves the reaction of the semicarbazone with a metal ion in solution, resulting in a complex whose concentration can be determined by measuring its light absorbance at a specific wavelength.

Table 1: General Application of Semicarbazones in Metal Ion Detection This table illustrates the general capability of the semicarbazone functional group, as specific data for the acetanilide derivative is limited.

Metal Ion General Observation with Semicarbazone Reagents Analytical Technique
Copper (Cu²⁺) Formation of colored complexes. dntb.gov.ua Spectrophotometry
Nickel (Ni²⁺) Formation of stable complexes. researchgate.netrevistabionatura.com Spectrophotometry, Gravimetry
Zinc (Zn²⁺) Forms stable complexes, often used in biological sensing. researchgate.net Fluorimetry, Spectrophotometry
Cobalt (Co²⁺) Formation of colored complexes. dntb.gov.uaresearchgate.net Spectrophotometry
Manganese (Mn²⁺) Can form complexes useful for detection. researchgate.netrevistabionatura.com Spectrophotometry

Use in Qualitative Organic Analysis of Carbonyl Compounds

One of the most traditional and established applications of semicarbazones is in the qualitative analysis of organic compounds, specifically aldehydes and ketones. globalconference.info The reaction between an unknown carbonyl compound and a semicarbazide (B1199961) reagent (such as semicarbazide hydrochloride buffered with sodium acetate) yields a solid, crystalline derivative known as a semicarbazone. globalconference.infoscribd.com

This reaction is a classic nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. globalconference.info The resulting acetanilide semicarbazone, if formed from the corresponding aldehyde or ketone precursor, would be a stable solid. The key to its utility in analysis is that these derivatives typically have sharp and well-defined melting points. globalconference.info By preparing the semicarbazone of an unknown aldehyde or ketone and measuring its melting point, one can compare the value to literature data for known semicarbazones to identify the original carbonyl compound. monad.edu.in This method provides a reliable means of identification and characterization. globalconference.info

Table 2: Melting Points of Semicarbazone Derivatives for Selected Carbonyls Illustrative data for common carbonyl compounds.

Carbonyl Compound Resulting Semicarbazone Melting Point (°C)
Acetone Acetone semicarbazone 187
Benzaldehyde (B42025) Benzaldehyde semicarbazone 222
Cyclohexanone Cyclohexanone semicarbazone 166
Formaldehyde Formaldehyde semicarbazone 169
Acetophenone (B1666503) Acetophenone semicarbazone 198

Potential in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to incident electromagnetic fields, making them crucial for technologies like optical computing, data storage, and frequency conversion. nih.govacs.org Organic molecules, particularly those with donor-π-acceptor structures, have attracted significant attention for their potential as NLO materials. nih.govresearchgate.net

Research has been conducted on various semicarbazone derivatives for their NLO properties. For instance, the semicarbazone of p-dimethylamino benzaldehyde and the semicarbazone of acetophenone have been synthesized and characterized as potential organic NLO materials. researchgate.netscribd.com Studies on related compounds like acetoacetanilide (B1666496) have also shown promising results for NLO applications. nih.gov While direct studies focusing on the NLO properties of acetanilide semicarbazone are not widely reported, its molecular structure contains elements common to NLO-active compounds. The phenyl ring and amide group from the acetanilide portion, combined with the conjugated system of the semicarbazone moiety, could facilitate the intramolecular charge transfer necessary for NLO effects. nih.gov Further theoretical and experimental investigations would be needed to fully characterize its potential in this advanced materials field.

Catalytic Applications in Organic Transformations

Metal complexes derived from semicarbazone and the closely related thiosemicarbazone ligands have emerged as effective catalysts in a variety of organic reactions. nih.govijsrst.com These ligands can stabilize transition metals in different oxidation states, facilitating catalytic cycles for reactions such as cross-coupling, oxidation, and reduction. mdpi.comnih.gov The versatility of the semicarbazone scaffold allows for fine-tuning of the catalyst's electronic and steric properties by modifying the parent aldehyde or ketone. researchgate.net

For example, complexes of palladium and nickel with thiosemicarbazone ligands have been successfully employed as catalysts in Heck, Suzuki, and Sonogashira cross-coupling reactions. mdpi.com While the catalytic activity of thiosemicarbazone complexes is well-documented, the direct application of acetanilide semicarbazone as a ligand in catalysis is a more specialized area. However, the fundamental ability of the semicarbazone group to form stable and reactive metal complexes suggests that acetanilide semicarbazone could serve as a ligand for creating novel catalysts. nih.govresearchgate.net The acetanilide portion of the molecule could influence the solubility and stability of the resulting metal complex, potentially offering advantages in specific solvent systems or reaction conditions.

Studies in Solid-State Chemistry, e.g., Vibrational Self-Trapping

The parent compound, crystalline acetanilide, has been a subject of intense study in solid-state chemistry and physics, particularly concerning the phenomenon of vibrational self-trapping. aps.org Acetanilide crystals consist of hydrogen-bonded chains of peptide-like units (-CO-NH-), making them an excellent model system for studying energy transport in more complex biological molecules like proteins. aps.org

Vibrational self-trapping describes a process where a vibrational excitation, such as the stretching of an N-H or C=O bond (amide-I band), becomes localized at a specific site in the crystal lattice. aps.orgaip.org This localization occurs because the vibrational energy interacts with and distorts the surrounding lattice (phonons), creating a potential well that traps the energy. nih.govaps.org Femtosecond infrared spectroscopy studies on crystalline acetanilide have confirmed the existence of this self-trapping mechanism, showing that it occurs on a timescale of a few hundred femtoseconds after the initial excitation. nih.govaps.org These studies have identified specific low-frequency phonons that mediate the self-trapping process. nih.govaps.org This research on acetanilide provides fundamental insights into how vibrational energy behaves and localizes in ordered, hydrogen-bonded molecular systems. aps.orgoptica.org

Future Research Directions and Perspectives in Acetanilide Semicarbazone Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of acetanilide (B955) semicarbazone and its derivatives has traditionally followed established condensation reactions. However, future research will increasingly focus on the development of novel synthetic pathways that are more efficient, cost-effective, and environmentally benign, aligning with the principles of green chemistry.

Key areas of exploration are expected to include:

Green Solvents and Catalysts: A significant shift away from volatile and toxic organic solvents is anticipated. Research is likely to explore the use of greener alternatives such as ethyl lactate (B86563) and dimethyl isosorbide, which have shown promise in the synthesis of other semicarbazones. technologypublisher.comgeneseo.edu Furthermore, the development of novel, reusable, and eco-friendly catalysts will be a priority. This includes the use of benign Lewis acids like magnesium sulfate (B86663) or the application of biocatalysts to facilitate cleaner transformations. ijtsrd.com Investigations into catalyst-free reactions, potentially conducted at ambient temperatures in aqueous media, will also be a key focus to minimize energy consumption and waste generation. hakon-art.com

Microwave and Ultrasound-Assisted Synthesis: To enhance reaction rates and improve yields, non-conventional energy sources are expected to be more widely adopted. Microwave-assisted and ultrasound-assisted organic synthesis can significantly reduce reaction times and, in some cases, lead to the formation of products with higher purity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including better process control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of acetanilide semicarbazone could lead to more efficient and reproducible production methods.

Atom Economy: Future synthetic strategies will be evaluated based on their atom economy, aiming to maximize the incorporation of starting materials into the final product and minimize the formation of byproducts. ijirset.comscribd.com This approach is central to the development of more sustainable chemical processes.

A comparative look at conventional versus potential green synthetic approaches is presented below:

FeatureConventional SynthesisFuture Green Synthesis
Solvents Often involves volatile organic compounds (VOCs).Utilization of water, ethyl lactate, or dimethyl isosorbide. technologypublisher.comgeneseo.edu
Catalysts May use hazardous acids or bases.Employs benign catalysts like zinc dust or magnesium sulfate. ijtsrd.comscribd.com
Energy Typically requires prolonged heating.Microwave or ultrasound irradiation for faster reactions.
Byproducts Can generate significant chemical waste.Designed for high atom economy to minimize waste. ijirset.com

Development of Advanced Spectroscopic Probes for Structural Dynamics

Understanding the intricate structural dynamics of acetanilide semicarbazone is crucial for elucidating its properties and designing new applications. While standard spectroscopic techniques provide valuable static structural information, future research will necessitate the development and application of advanced spectroscopic probes capable of resolving dynamic processes on ultrafast timescales.

Future directions in this area include:

Two-Dimensional Infrared (2D-IR) Spectroscopy: This powerful technique can provide detailed insights into molecular structure, vibrational coupling, and dynamics with femtosecond time resolution. nih.govnih.govrsc.orgcoherent.com The application of 2D-IR spectroscopy to acetanilide semicarbazone could reveal information about conformational changes, hydrogen-bond dynamics, and solvent-solute interactions that are not accessible with conventional IR spectroscopy. technion.ac.il

Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES is a sensitive probe of electronic structure and dynamics. By monitoring the kinetic energy of photoemitted electrons as a function of time after photoexcitation, researchers can track the evolution of electronic states and gain a deeper understanding of the photophysical processes in acetanilide semicarbazone and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: While conventional NMR provides essential structural information, advanced techniques such as solid-state NMR and multidimensional NMR can offer deeper insights into the structure and dynamics in different phases. Two-dimensional NMR techniques, for instance, can help in unambiguously assigning complex spectra and revealing through-space and through-bond correlations. csic.es

Single-Molecule Spectroscopy: The ability to study individual molecules removes the ensemble averaging inherent in bulk measurements, providing a more precise picture of molecular heterogeneity and dynamics. The application of single-molecule fluorescence or Raman spectroscopy could uncover unique behaviors of acetanilide semicarbazone that are masked in bulk studies.

These advanced spectroscopic methods, when combined with theoretical calculations, will provide a comprehensive understanding of the structure-dynamics-function relationship in acetanilide semicarbazone.

Predictive Modeling and Machine Learning in Semicarbazone Design

The integration of computational tools is set to revolutionize the design and discovery of novel semicarbazone derivatives with tailored properties. Predictive modeling and machine learning will play a pivotal role in accelerating this process, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

Future research in this domain will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods will continue to be used to predict the geometric, electronic, and spectroscopic properties of acetanilide semicarbazone and its derivatives with high accuracy. csic.esresearchgate.netuns.ac.rs These calculations can guide the rational design of molecules with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the behavior of acetanilide semicarbazone in different environments, such as in solution or in the solid state. These simulations can be used to study conformational flexibility, intermolecular interactions, and transport properties. nih.gov

Machine Learning (ML) for Property Prediction: By training ML models on existing experimental and computational data, it will be possible to rapidly predict the properties of new, unsynthesized semicarbazone derivatives. This can significantly accelerate the screening of large virtual libraries of compounds to identify candidates with optimal properties for specific applications.

Generative Models for de Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for the de novo design of novel semicarbazone structures with desired property profiles. These models can learn the underlying patterns in chemical space and generate new molecules that have a high probability of being active or having the desired characteristics.

The synergy between predictive modeling and experimental validation will create a closed-loop discovery cycle, enabling the rapid and efficient development of new acetanilide semicarbazone-based compounds.

Investigation of New Coordination Architectures

The presence of multiple donor atoms (nitrogen and oxygen) in the semicarbazone moiety makes acetanilide semicarbazone a versatile ligand for the construction of a wide range of coordination complexes. pharmatutor.orgijsrst.comtaylorandfrancis.comijnrd.org Future research in this area will focus on the design and synthesis of novel coordination architectures with unique structural motifs and functionalities.

Promising avenues for investigation include:

Polynuclear Complexes and Clusters: The synthesis of multinuclear complexes containing acetanilide semicarbazone ligands could lead to materials with interesting magnetic, catalytic, or optical properties arising from the interactions between multiple metal centers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: By using acetanilide semicarbazone as a building block, it may be possible to construct porous MOFs and coordination polymers. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Assemblies: The ability of acetanilide semicarbazone to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct complex supramolecular assemblies. tandfonline.comnih.gov The design of self-assembled structures with specific topologies and functions will be a key area of research. nih.gov

Heterometallic Complexes: The incorporation of two or more different metal ions into a single complex containing acetanilide semicarbazone ligands could lead to synergistic effects and novel properties that are not present in the corresponding homometallic complexes. nih.govrevistabionatura.comresearchgate.net

The exploration of these new coordination architectures will not only expand the fundamental understanding of the coordination chemistry of semicarbazones but also pave the way for the development of new functional materials.

Coordination ArchitecturePotential Research Focus
Mononuclear Complexes Fine-tuning of electronic and steric properties through ligand modification.
Polynuclear Complexes Investigation of magnetic coupling and cooperative effects between metal centers.
Coordination Polymers Design of 1D, 2D, and 3D structures with controlled porosity and dimensionality.
Metal-Organic Frameworks Application in gas sorption, catalysis, and sensing.
Supramolecular Assemblies Control over self-assembly through non-covalent interactions. tandfonline.comnih.gov

Role in Advanced Materials Science (excluding biomedical)

While much of the research on semicarbazones has been driven by their biological activity, there is a growing interest in exploring their potential in advanced materials science, beyond the biomedical realm. The unique electronic and structural properties of acetanilide semicarbazone and its derivatives make them promising candidates for a variety of materials applications.

Future research directions in this area could include:

Nonlinear Optical (NLO) Materials: Some organic molecules with extended π-conjugation and donor-acceptor groups exhibit significant NLO properties. Computational studies have suggested that semicarbazide (B1199961) derivatives can possess first-order hyperpolarizability, indicating their potential for NLO applications. researchgate.net Future work could focus on designing and synthesizing acetanilide semicarbazone derivatives with enhanced NLO responses for applications in photonics and optoelectronics.

Sensors: The ability of the semicarbazone moiety to coordinate with metal ions can be exploited for the development of chemical sensors. pharmatutor.org Acetanilide semicarbazone-based sensors could be designed for the selective and sensitive detection of specific metal ions through colorimetric or fluorometric changes upon coordination.

Catalysis: Metal complexes of semicarbazones have been investigated as catalysts in various organic transformations. ijsrst.com Future research could explore the catalytic activity of acetanilide semicarbazone metal complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Functional Polymers and Dyes: The incorporation of the acetanilide semicarbazone moiety into polymer backbones or as side chains could lead to the development of functional polymers with novel properties. Additionally, their coordination complexes could find applications as dyes and pigments. pharmatutor.org

By exploring these non-biomedical applications, the full potential of acetanilide semicarbazone as a versatile building block in materials science can be realized.

Q & A

Q. What are the standard experimental protocols for synthesizing acetanilide semicarbazone derivatives?

The synthesis typically involves condensation reactions between acetanilide derivatives (e.g., ketones or aldehydes) and semicarbazide hydrochloride in acidic or buffered aqueous conditions. For example, cyclohexanone semicarbazone can be synthesized by refluxing cyclohexanone with semicarbazide in ethanol and acetic acid . Key parameters include pH control (3–5), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone/semicarbazide). Product purity is ensured via recrystallization and validated by melting point determination .

Q. How are semicarbazone derivatives characterized structurally?

Basic characterization includes:

  • Melting point analysis to confirm purity .
  • Spectroscopic methods :
  • IR spectroscopy to identify C=O (1650–1700 cm⁻¹) and NH₂/NH stretching (3100–3300 cm⁻¹) .
  • ¹H/¹³C NMR to confirm imine (C=N) formation (δ 7–9 ppm for aromatic protons) .
    • Elemental analysis to verify stoichiometry .

Q. What reaction conditions optimize semicarbazone formation?

Kinetic studies show semicarbazone formation is independent of semicarbazide concentration above 0.02 M. Reaction rates depend on:

  • pH : Optimal at 3.5–4.5 (prevents hydrolysis of the semicarbazide).
  • Temperature : Room temperature for aldehydes; reflux for ketones.
  • Solvent : Aqueous ethanol (50–70%) enhances solubility .

Advanced Research Questions

Q. How do noncovalent interactions in semicarbazone metal complexes influence crystal packing?

X-ray crystallography and Hirshfeld surface analysis reveal that π-π stacking, hydrogen bonding (N–H···O), and halogen interactions dictate crystal lattice stability. For example, in copper(II) complexes with 2-acetylpyridine semicarbazone, Jahn-Teller distortions and hydrogen-bonding networks create 3D frameworks critical for material stability .

Q. What methodological approaches resolve contradictions in biological activity data for semicarbazone derivatives?

Discrepancies in antifungal or antitumor activity (e.g., IC₅₀ variations) may arise from:

  • Metal ion coordination : Charge and geometry (e.g., Fe(II) vs. Zn(II)) alter ligand bioavailability .
  • Assay conditions : Differences in cell lines or incubation times. Mitigation strategies include:
  • Replicating experiments under standardized protocols (e.g., CLSI guidelines).
  • Computational docking to validate target binding .

Q. How can semicarbazone derivatives be tailored for enzyme inhibition (e.g., cruzain in Chagas’ disease)?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing substituents (e.g., -NO₂) enhance cruzain inhibition by stabilizing ligand-enzyme interactions.
  • Thiosemicarbazone analogs show higher potency due to sulfur’s polarizability (IC₅₀ < 100 nM) .
  • Docking studies guide pharmacophore optimization, targeting cysteine residues in the enzyme active site .

Methodological Tables

Q. Table 1: Synthesis Optimization Parameters for Semicarbazones

ParameterOptimal RangeImpact on Yield/PurityReference
pH3.5–4.5Prevents ligand hydrolysis
Solvent (Ethanol%)50–70%Balances solubility/reactivity
TemperatureRT (aldehydes) vs. Reflux (ketones)Controls reaction rate

Q. Table 2: Biological Activity of Selected Semicarbazone Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀Key Structural FeatureReference
4′-Nitrobenzanilide SCZAntifungal20 μM-NO₂ group
3’-Bromopropiophenone TSCZTrypanocidal50 nMThiosemicarbazone + Br
Cu(II)-2-acetylpyridine SCZAntitumor15 μMTridentate NNO coordination

Data Contradiction Analysis

  • Conflicting reports on antifungal activity : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) and metal ion redox states (Cr(III) vs. Mn(II)) necessitate strain-specific assays and cyclic voltammetry to assess redox activity .
  • Variability in enzyme inhibition : Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate competitive vs. non-competitive inhibition .

Key Recommendations for Researchers

  • Prioritize single-crystal X-ray diffraction for unambiguous structural validation .
  • Employ green synthesis methods (e.g., microwave irradiation) to enhance yield and reduce reaction time .
  • Combine in vitro assays with molecular dynamics simulations to rationalize bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.